1,1,2-Trichloro-2-fluoroethane

Beschreibung

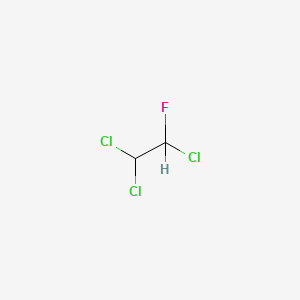

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2-trichloro-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMSTDJYMPIZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861897 | |

| Record name | 1,1,2-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-28-4 | |

| Record name | 1,1,2-Trichloro-2-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HCFC-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0FB1H5N3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 1,1,2 Trichloro 2 Fluoroethane

1,1,2-Trichloro-2-fluoroethane (HCFC-131) is a hydrochlorofluorocarbon with the chemical formula C2H2Cl3F. solubilityofthings.com At room temperature, it exists as a colorless liquid with a sweet, ethereal odor. solubilityofthings.com Its physical state is maintained under normal atmospheric conditions. solubilityofthings.com Due to its non-polar nature resulting from the high degree of halogen substitution, it does not dissolve readily in water but is soluble in organic solvents. solubilityofthings.com This hydrophobic characteristic is a key factor in its industrial applications and its environmental behavior. solubilityofthings.com

| Property | Value |

| Molecular Formula | C2H2Cl3F |

| Molar Mass | 151.39 g/mol nih.gov |

| Boiling Point | 99.0 °C solubilityofthings.com |

| Melting Point | -58.0 °C solubilityofthings.com |

| Density | 1.445 g/cm³ solubilityofthings.com |

Synthesis and Industrial Production

The synthesis of 1,1,2-Trichloro-2-fluoroethane can be achieved through various chemical pathways, often involving the halogenation of ethane (B1197151) or its partially halogenated derivatives. One patented method describes the synthesis of 1,2-difluoroethane (B1293797) and 1,1,2-trifluoroethane (B1584508) by heating a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane (B165190) with hydrogen fluoride (B91410) in the presence of a fluorination catalyst. google.com This suggests that the production of this compound can be part of a broader industrial process for manufacturing a range of fluorinated ethanes.

Another approach involves the reaction of ethylene (B1197577) with chlorine to produce a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane, which is then subjected to fluorination. google.com The choice of catalyst, which can include compounds of chromium, copper, zinc, magnesium, cobalt, and indium, is crucial for controlling the reaction and achieving the desired product distribution. google.com The reaction conditions, such as temperature and contact time, are also carefully controlled to optimize the yield and purity of this compound. google.com

Chemical Reactions and Reactivity

The reactivity of 1,1,2-Trichloro-2-fluoroethane is influenced by the presence of both chlorine and fluorine atoms on the ethane (B1197151) backbone. The C-Cl and C-F bonds have different strengths, which affects the compound's stability and the types of reactions it can undergo. Halogenated alkanes, in general, can participate in free radical reactions, particularly when exposed to heat or light. wikipedia.org

Research has shown that halogenated alkanes can react with aluminum halides, and the reaction conditions can distinguish between substitution and isomerization pathways. acs.org For instance, the reduction of related compounds like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with zinc can lead to the formation of chlorotrifluoroethylene, indicating that dehalogenation reactions are possible. wikipedia.org The presence of a hydrogen atom in this compound makes it susceptible to abstraction by radicals, which is a key step in its atmospheric degradation. cdc.gov

Environmental Fate and Degradation

Established and Emerging Synthesis Routes for this compound (HCFC-131)

This compound, designated as HCFC-131, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₂Cl₃F. nih.govnist.govepa.gov As with other HCFCs, it has been utilized as a transitional substitute for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential. noaa.gov The synthesis of HCFC-131 and other halogenated ethanes can be achieved through various chemical pathways.

One established method involves the halogenation of a suitable ethane (B1197151) precursor. For instance, the chlorination of 1-chloro-2-fluoroethane (B1294213) can lead to the formation of this compound. The reaction conditions, including the ratio of reactants and the presence of initiators, are crucial in determining the product distribution. byjus.comlibretexts.org

An alternative and prominent industrial synthesis route is the hydrofluorination of a chlorinated ethane. A mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane (B165190) can be heated with hydrogen fluoride (B91410) (HF) in the presence of a fluorination catalyst to produce a mixture including 1,2-difluoroethane (B1293797) and 1,1,2-trifluoroethane (B1584508). google.com While this example yields different products, the underlying principle of reacting a chlorinated ethane with HF is a common strategy for producing various HCFCs.

A more direct synthesis involves the reaction of 1,1-difluoroethylene with a chlorinating agent in the presence of a free-radical initiator. epo.org This process can achieve high selectivity for 1,1,2-trichloro-2,2-difluoroethane, a related compound, and highlights a versatile method for producing specific halogenated ethanes. epo.org

Emerging synthesis routes focus on improving efficiency, selectivity, and environmental compatibility. One such approach involves a one-pot cascade catalysis process. For example, the dehydrochlorination of a greenhouse gas like HCFC-142b can be coupled with the hydrochlorination of acetylene (B1199291) to produce valuable vinyl monomers, demonstrating the potential for integrated and more sustainable chemical manufacturing. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of HCFCs, including this compound. Catalysts are employed to enhance reaction rates, improve selectivity towards the desired product, and enable reactions to occur under less harsh conditions.

For the hydrofluorination of halogenated hydrocarbons, catalysts comprising a mixture of aluminum and chromium oxide are effective. google.com These catalysts can be prepared by co-extruding aluminum oxide hydroxide (B78521) and chromium oxide, followed by calcination. The resulting catalyst can also be impregnated with a metal halide to further enhance its activity and selectivity. google.com Other fluorination catalysts include composite component catalysts containing elements such as Cr, Cu, Zn, Mg, Co, and In. google.com

In the context of producing vinyl chloride monomer (VCM) from acetylene, which shares mechanistic similarities with some steps in HCFC synthesis, gold catalysts supported on carbon have shown significant promise as an alternative to traditional mercury-based catalysts. acs.org The preparation method of these gold catalysts is crucial, as it influences the size of the gold nanoparticles, which in turn affects catalytic activity. acs.org Studies have indicated the involvement of Au⁺ and Au³⁺ species in the reaction mechanism. acs.org

Nitrogen-doped activated carbon (NAC) has also been investigated as a non-mercury catalyst for acetylene hydrochlorination. acs.org Furthermore, bicomponent catalysts, such as a mixture of barium fluoride (BaF₂) and NAC, have demonstrated improved conversion rates in cascade reactions involving dehydrochlorination and hydrochlorination steps. acs.org

The table below summarizes various catalysts used in the synthesis of halogenated hydrocarbons, including those relevant to HCFC-131 production.

| Catalyst System | Precursors/Reactants | Target Product(s) | Reference |

| Aluminum/Chromium Oxide | Halogenated aliphatic hydrocarbon, HF | Chlorofluorocarbons, Hydrochlorofluorocarbons | google.com |

| Cr, Cu, Zn, Mg, Co, In composites | 1,2-dichloroethane, 1,1,2-trichloroethane, HF | 1,2-difluoroethane, 1,1,2-trifluoroethane | google.com |

| Gold on Carbon Support | Acetylene, HCl | Vinyl Chloride Monomer | acs.org |

| Nitrogen-doped Activated Carbon (NAC) | HCFC-142b, Acetylene | Vinylidene Fluoride, Vinyl Chloride Monomer | acs.org |

| Barium Fluoride (BaF₂) and NAC | HCFC-142b, Acetylene | Vinylidene Fluoride, Vinyl Chloride Monomer | acs.org |

Reaction Mechanisms in Halogenated Ethane Formation and Derivatization

The formation of halogenated ethanes often proceeds through a free-radical chain mechanism, particularly in halogenation reactions of alkanes. libretexts.orgwikipedia.org This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by heat or ultraviolet (UV) light, generating two highly reactive halogen radicals. byjus.comlibretexts.org

Propagation: A halogen radical then abstracts a hydrogen atom from the ethane molecule, forming a hydrogen halide and an ethyl radical. This ethyl radical subsequently reacts with another halogen molecule to produce a haloalkane and a new halogen radical, which can continue the chain reaction. libretexts.orgyoutube.com

Termination: The chain reaction concludes when radicals combine with each other. This can involve the reaction of two halogen radicals to reform the halogen molecule, a halogen radical with an ethyl radical to form the final product, or two ethyl radicals to form a butane (B89635) byproduct. byjus.comlibretexts.org

The reactivity of the C-H bonds plays a significant role in determining the product distribution. In alkanes larger than ethane, not all hydrogen atoms exhibit equal reactivity, leading to the formation of isomeric products. libretexts.org

Derivatization of halogenated ethanes can also occur. For example, reduction of a polychlorinated ethane can lead to a less chlorinated product. The reduction of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with zinc yields chlorotrifluoroethylene. wikipedia.org

This compound as an Intermediate in Advanced Chemical Synthesis

While specific details on the use of this compound as an intermediate in advanced chemical synthesis are not extensively available in the provided search results, the broader class of halogenated ethanes serves as crucial building blocks in organic synthesis. For instance, 1,1,2-trichloro-2,2-difluoroethane is a valuable intermediate for preparing other desired chemicals. epo.org One such application is its reaction with potassium hydroxide and an alcohol to produce halogenated ethers. epo.org

Atmospheric Measurement Techniques and Networks (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), AGAGE Network)

The detection and quantification of trace atmospheric gases such as this compound rely on highly sensitive analytical techniques and coordinated global monitoring efforts. The primary method for identifying and measuring such compounds in air samples is Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.comtechnologynetworks.com This powerful technique first separates the complex mixture of components in an air sample using a gas chromatograph (GC). The molecules are separated based on their chemical properties as they pass through a column. innovatechlabs.comyoutube.com Following separation, the mass spectrometer (MS) ionizes the individual compounds and separates the ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for definitive identification and quantification. technologynetworks.comyoutube.com

Data on the atmospheric concentration of halogenated hydrocarbons are collected by global monitoring networks. A key example is the Advanced Global Atmospheric Gases Experiment (AGAGE), which provides high-frequency, in-situ measurements of dozens of species from stations located in remote locations around the world. wikipedia.orgnih.govcopernicus.org These networks collect whole air samples in specially prepared flasks, which are then transported to central laboratories for detailed analysis using techniques like GC-MS. nih.govcopernicus.org This combination of a global sampling network and advanced analytical instrumentation enables the tracking of atmospheric trends for compounds even at exceptionally low concentrations, often in the parts-per-trillion (ppt) range. nih.govfluorocarbons.org

Table 1: Atmospheric Measurement and Monitoring Methodologies

| Technique/Network | Principle/Function | Application to Trace Gases |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates chemical components of a sample mixture (GC) and identifies them based on their mass-to-charge ratio (MS). technologynetworks.comyoutube.com | Standard method for identifying and quantifying specific volatile organic compounds (VOCs), including HCFCs, in air samples. thermofisher.comosha.gov |

| Advanced Global Atmospheric Gases Experiment (AGAGE) | A global network of monitoring stations that measures the composition of the atmosphere in real-time and collects air samples for later analysis. wikipedia.orgcopernicus.org | Provides long-term, high-precision records of atmospheric concentrations for numerous ozone-depleting substances and greenhouse gases, including various HCFCs. nih.govcopernicus.org |

| Flask Sampling | Collection of whole air samples in specialized containers (flasks) at various locations for subsequent analysis in a laboratory. nih.gov | Allows for detailed analysis of air from remote regions or specific plumes, complementing in-situ measurements. |

| In-situ Measurement | Continuous, real-time analysis of the atmosphere performed on-site at monitoring stations. nih.govcopernicus.org | Enables the capture of short-term variability and pollution events, providing high-resolution data for emission studies. |

Global and Regional Atmospheric Abundance Studies

Global atmospheric monitoring programs track the abundance of numerous hydrochlorofluorocarbons (HCFCs) due to their role as ozone-depleting substances (ODS) and potent greenhouse gases. copernicus.orgnaturvardsverket.se While specific, long-term abundance data for this compound (HCFC-131) is not as widely reported as for more common isomers, studies on related compounds demonstrate the capacity of current networks to detect nascent emissions.

For instance, recent research has identified and quantified the atmospheric abundance of other HCFCs that, like HCFC-131, have no known major end-uses. nih.govnih.gov HCFC-132b (CH₂ClCClF₂) was recently detected in the atmosphere, with mixing ratios increasing to a maximum of 0.17 ppt (B1677978) in the northern hemisphere by late 2019. nih.gov Similarly, atmospheric abundances of HCFC-133a (CF₃CH₂Cl) were observed to increase from 0.13 ppt in 2000 to a peak of 0.50 ppt in mid-2013 before declining. bris.ac.uk The detection of these compounds highlights the ability of global monitoring networks to identify unexpected and emerging substances in the atmosphere, providing crucial data for understanding their environmental impact.

Source Identification and Emission Estimation Methodologies

HCFCs were introduced as transitional substitutes for chlorofluorocarbons (CFCs) and have been used in applications such as refrigeration, air conditioning, and foam-blowing agents. naturvardsverket.se Emissions primarily occur through leakage from equipment during its operational life and at the end of its life. naturvardsverket.se However, some HCFCs are present in the atmosphere not from direct use but from their role in industrial chemical synthesis.

A significant finding from atmospheric monitoring is that several detected HCFCs are likely emitted as unintentional byproducts during the manufacture of other widely used chemicals. nih.gov For example, emissions of HCFC-133a have been linked to the production of the hydrofluorocarbon (HFC) refrigerant HFC-134a. bris.ac.uk Likewise, recent studies suggest that HCFC-132b is likely formed and emitted during the synthesis of HFC-134a and potentially other hydrofluorocarbons. nih.gov Given that this compound (HCFC-131) is structurally related to these compounds and has been part of comparative metabolism studies with them, it is plausible that its atmospheric presence is also due to unintentional formation and fugitive emissions from similar industrial processes. nih.gov

Table 2: Examples of HCFCs Emitted as Industrial Byproducts

| Compound | Formula | Likely Source Process |

|---|---|---|

| HCFC-132b | CH₂ClCClF₂ | Byproduct in the synthesis of HFC-134a. nih.gov |

| HCFC-133a | CF₃CH₂Cl | Byproduct in the synthesis of HFC-134a, HFC-125, and HFC-143a. bris.ac.uk |

| HCFC-31 | CH₂ClF | Identified as an intermediate byproduct of chemical production processes. nih.gov |

Computational and Observational Studies on Atmospheric Inventories

Atmospheric inventories are crucial tools for quantifying emissions of trace gases and verifying compliance with international regulations like the Montreal Protocol. These inventories are developed using two primary approaches: "bottom-up" and "top-down."

Bottom-up inventories are calculated based on reported data, such as national production and consumption statistics for a given chemical, multiplied by estimated emission factors. copernicus.orgnih.gov This method is dependent on the accuracy and completeness of the reported data.

Top-down emission estimates are derived from actual atmospheric observations. copernicus.org Scientists use sophisticated computer models, such as 12-box global models, to simulate the transport and chemistry of a substance in the atmosphere. By running these models in an "inverse" mode, they can determine the emission rates and locations that best match the observed atmospheric concentrations recorded at monitoring sites like those in the AGAGE network. nih.govresearchgate.net

Comparing top-down and bottom-up estimates is a powerful method for identifying discrepancies and uncovering unreported emissions. For example, this approach was instrumental in identifying renewed, unexpected emissions of CFC-11, likely from unreported production. nih.gov Similarly, for many HCFCs, top-down studies have revealed emissions that are higher than what bottom-up inventories would suggest, often pointing to sources from unintentional byproducts or leaks from equipment banks. nih.govnih.gov These computational and observational studies are essential for a complete understanding of the atmospheric burden of compounds like this compound.

Environmental Partitioning Behavior (Air, Water, Soil Compartments)

The distribution of this compound (HCFC-131) between air, water, and soil is governed by its physicochemical properties. With a relatively high vapor pressure and low water solubility, the compound has a tendency to volatilize into the atmosphere. cdc.govepa.gov Its hydrophobic nature, indicated by a computed octanol-water partition coefficient (LogP) of 2.7, suggests that when present in aquatic systems, it will preferentially adsorb to organic matter in sediment and soil rather than remaining dissolved in water. nih.govsolubilityofthings.com

The compound is a liquid at room temperature and is generally soluble in organic solvents but has limited solubility in water. solubilityofthings.com This low water solubility and its hydrophobic character mean it may persist in organic phases within the environment. solubilityofthings.com In soil, compounds with these characteristics are expected to be moderately to highly mobile, with a potential for leaching into groundwater, although strong adsorption to soil organic carbon can limit this movement. cdc.gov

Physicochemical Properties of this compound (HCFC-131)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 359-28-4 | nih.govnist.gov |

| Molecular Formula | C₂H₂Cl₃F | nih.gov |

| Molecular Weight | 151.39 g/mol | nih.gov |

| Normal Boiling Point | Not available | |

| Density | 1.4450 g/cm³ | solubilityofthings.com |

| Water Solubility | Limited | solubilityofthings.com |

| Octanol-Water Partition Coefficient (logP) | 2.7 (Computed) | nih.gov |

Environmental Degradation Mechanisms Beyond the Atmosphere

Information regarding the microbial degradation of this compound in environmental matrices is limited. However, mammalian metabolism studies serve as a valuable model for potential biotransformation pathways, particularly those mediated by cytochrome P450 enzymes, which are also found in some microorganisms. mdpi.comsnmjournals.org

Studies on the metabolism of HCFC-131 in rats have shown that it is subject to cytochrome P450-dependent oxidation. snmjournals.org This process is a phase I reaction that can lead to the defluorination and degradation of the compound. mdpi.comsnmjournals.org While these findings are from in vivo and in vitro mammalian systems, they indicate that oxidative pathways are a plausible mechanism for the biotransformation of this compound.

The biotransformation of this compound (HCFC-131) exhibits regioselectivity, meaning that the enzymatic attack is specific to one of the possible positions on the molecule. In the case of HCFC-131, cytochrome P450-dependent oxidation occurs at specific C-H bonds. snmjournals.org Research indicates that electronic factors of the molecule are the primary determinant governing which site is preferentially oxidized. snmjournals.org This regioselective oxidation is a critical step that initiates the breakdown of the parent compound into subsequent intermediates and products.

While the identification of transformation products for HCFC-131 in environmental matrices like soil or groundwater is not documented in the available literature, laboratory studies have identified several key metabolites. In vitro incubations of HCFC-131 with rat liver microsomes, which are rich in cytochrome P450 enzymes, yielded inorganic fluoride, chlorofluoroacetic acid, and dichloroacetic acid as metabolites. snmjournals.org In studies with rats, urinary metabolites included these compounds as well as N-(2-hydroxyethyl)chlorofluoroacetamide. rochester.edu

Biotic Transformation Mechanisms (e.g., microbial degradation pathways)

Intermediates and Degradation Products in Environmental Systems

Based on the metabolic pathways observed in laboratory studies, the degradation of this compound is proposed to proceed through highly reactive intermediates to form more stable end products. The initial cytochrome P450-mediated oxidation is thought to generate an unstable hydroxylated intermediate, which can then rapidly eliminate hydrochloric acid or hydrofluoric acid. This process can lead to the formation of a reactive acyl halide, such as chlorofluoroacetyl chloride. This reactive intermediate can then be hydrolyzed to form stable carboxylic acids.

The primary stable degradation products identified from these laboratory biotransformation studies are outlined below.

Potential Degradation Products of this compound

| Product Name | Molecular Formula | Source of Identification |

|---|---|---|

| Chlorofluoroacetic acid | C₂H₂ClFO₂ | In vitro (rat liver microsomes) / In vivo (rat urine) snmjournals.orgrochester.edu |

| Dichloroacetic acid | C₂H₂Cl₂O₂ | In vitro (rat liver microsomes) / In vivo (rat urine) snmjournals.orgrochester.edu |

| Inorganic fluoride | F⁻ | In vitro (rat liver microsomes) / In vivo (rat urine) snmjournals.orgrochester.edu |

| N-(2-hydroxyethyl)chlorofluoroacetamide | C₄H₆ClFNO₂ | In vivo (rat urine) rochester.edu |

Advanced Analytical Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the detection and quantification of 1,1,2-trichloro-2-fluoroethane in various samples, including air, water, and soil. nih.gov This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various compounds in the sample. This differential interaction causes the separation of components based on their boiling points and affinities for the stationary phase. For halogenated compounds like this compound, specific columns such as those with a DB-Wax or Stabilwax fused silica (B1680970) capillary are often employed. mdpi.com

Following separation in the GC column, the isolated this compound molecules enter the mass spectrometer. Here, they are bombarded with electrons in an ionization source, typically using electron ionization (EI). This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification. youtube.com For enhanced sensitivity and selectivity in trace analysis, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ion fragments characteristic of this compound. unido.org This targeted approach significantly lowers the detection limits, making it suitable for environmental monitoring where concentrations can be extremely low. unido.orgunep.org

The table below summarizes typical GC-MS parameters that can be adapted for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Injection Volume | 1 µL | Introduction of the sample into the system. |

| Injection Mode | Splitless or Split | Splitless for trace concentrations, Split for higher concentrations. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Column Type | Fused silica capillary (e.g., DB-Wax) | Separates compounds based on their properties. |

| Temperature Program | Initial temp 32°C, ramped to 90°C | Optimizes the separation of the target analyte from other matrix components. mdpi.com |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for quantification at trace levels. |

Isotope Analysis for Source Apportionment and Transformation Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the stable isotopic ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of individual contaminants within a sample. mdpi.comclu-in.org This methodology provides a powerful tool for distinguishing between different sources of this compound contamination and for tracking its degradation in the environment. clu-in.org

The underlying principle of CSIA for source apportionment is that the isotopic composition of a synthetic compound can vary depending on the manufacturing process and the isotopic signatures of the raw materials used. youtube.com These subtle but measurable differences in isotopic ratios can serve as a fingerprint to link a contaminant plume to its specific origin, which is particularly valuable at sites with multiple potential polluters. mdpi.comclu-in.org

Furthermore, CSIA is instrumental in elucidating transformation pathways. During degradation processes, such as biodegradation or chemical oxidation, molecules containing lighter isotopes (e.g., ¹²C, ³⁵Cl) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ³⁷Cl). This phenomenon, known as the kinetic isotope effect, leads to an enrichment of the heavier isotopes in the remaining, undegraded fraction of the contaminant. clu-in.orgmdpi.com By measuring the change in the isotopic signature of this compound over time or along a groundwater flow path, researchers can confirm that degradation is occurring and, in some cases, identify the specific degradation mechanism at play, as different pathways can result in different degrees of isotopic fractionation. youtube.commdpi.com

The analysis is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). The GC separates the target compound, which is then converted to a simple gas (e.g., CO₂ for carbon isotopes, CH₃Cl for chlorine isotopes) before entering the IRMS for precise measurement of the isotope ratios. it2isotopes.com These ratios are reported in delta (δ) notation in per mil (‰) relative to an international standard. mdpi.com

Table 2: Principles of CSIA for this compound Studies

| Application | Principle | Measured Isotopes | Analytical Technique |

|---|---|---|---|

| Source Apportionment | Different manufacturing batches or processes can have distinct initial isotopic "fingerprints". | δ¹³C, δ³⁷Cl | GC-IRMS |

| Transformation Elucidation | Degradation processes often exhibit kinetic isotope effects, leading to an enrichment of heavy isotopes in the residual contaminant. | δ¹³C, δ³⁷Cl | GC-IRMS |

Pre-concentration Techniques for Atmospheric Sampling

Due to the often very low concentrations of this compound in the atmosphere, direct analysis is typically not feasible. Therefore, pre-concentration techniques are essential to collect and enrich the analyte from a large volume of air onto a small, manageable medium prior to analysis by methods like GC-MS.

One of the most common methods is adsorbent sampling . nih.gov This active sampling technique involves drawing a known volume of air through a tube packed with one or more solid adsorbent materials. nih.govnih.gov For volatile organic compounds (VOCs) like this compound, activated coconut shell charcoal is a frequently used adsorbent. mdpi.com The choice of adsorbent is critical and depends on the analyte's properties; sometimes multiple adsorbents are layered in a single tube to efficiently trap a wide range of VOCs. nih.gov After sampling, the trapped compounds are desorbed, either by passing a solvent (solvent desorption) like carbon disulfide through the adsorbent or by heating the tube to release the compounds into the analytical instrument (thermal desorption). mdpi.comnih.gov

Another widely used pre-concentration method is cryogenic trapping . This technique involves passing the air sample through a trap cooled to very low temperatures (e.g., with liquid nitrogen or argon). nih.gov At these temperatures, the target analytes condense and freeze out of the air stream, effectively concentrating them. The trap is then rapidly heated to revolatilize the collected compounds, which are subsequently transferred to the analytical system. A challenge with this method can be the clogging of the trap by ice formed from atmospheric water vapor. nih.gov

Table 3: Comparison of Pre-concentration Techniques for Atmospheric this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Adsorbent Sampling | Air is passed through a tube containing a solid material that adsorbs the analyte. | Good adsorption capability, easy to transport and store, well-established methods. nih.gov | Potential for breakthrough if sampling volume is too large; desorption efficiency must be determined. mdpi.com |

| Cryogenic Trapping | Air is passed through a trap at very low temperatures, causing the analyte to condense. | High trapping efficiency for a wide range of VOCs. | Can be clogged by ice from atmospheric water; requires cryogenic liquids. nih.gov |

Spectroscopic Techniques for Structural Elucidation of Reaction and Degradation Products

Identifying the products formed from the reaction and degradation of this compound is crucial for understanding its environmental fate and potential toxicity. Spectroscopic techniques are indispensable for elucidating the chemical structures of these transformation products.

Following separation of a complex environmental or laboratory sample by gas chromatography, Mass Spectrometry (MS) provides vital information for structural elucidation. The fragmentation pattern observed in the mass spectrum of a degradation product can be analyzed to deduce its molecular weight and structural features. For instance, studies on the metabolism of similar hydrochlorofluorocarbons (HCFCs) have used GC-MS to identify metabolites such as halogenated acetic acids and their conjugates. copernicus.org The presence and relative abundance of specific ions can help differentiate between isomers and identify the functional groups present.

Infrared (IR) Spectroscopy is another key technique that provides information about the functional groups within a molecule. When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. An IR spectrum plots the absorption of radiation versus frequency, revealing characteristic peaks that correspond to specific bond types (e.g., C-H, C-Cl, C-F, O-H). The NIST Chemistry WebBook contains reference IR spectra for this compound, which can be compared to the spectra of unknown degradation products to identify structural similarities and differences. clu-in.org For example, the appearance of a strong, broad absorption band around 3000 cm⁻¹ could indicate the formation of a carboxylic acid group (-COOH), a potential oxidation product. copernicus.org

By combining data from these spectroscopic techniques, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy in research settings, scientists can piece together the structures of novel reaction and degradation products of this compound.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the degradation of 1,1,2-trichloro-2-fluoroethane in the atmosphere. The primary atmospheric removal process for hydrochlorofluorocarbons (HCFCs) is their reaction with the hydroxyl radical (OH). nih.gov These reactions initiate the breakdown of the compound into smaller, often less harmful, substances.

The atmospheric lifetime of HCFCs is predominantly determined by the rate of their reaction with tropospheric OH radicals. nih.gov Quantum chemical methods are employed to calculate the energetics of these reactions, including the activation energies and reaction enthalpies. This information is critical for determining the reaction rate constants, which are then used in larger atmospheric models.

For instance, the reaction proceeds via hydrogen atom abstraction from the ethane (B1197151) backbone by the OH radical. The presence of chlorine and fluorine atoms on the carbon atoms influences the C-H bond strength and, consequently, the activation energy of the reaction. Theoretical calculations can precisely model the transition state of this reaction, providing data that is often difficult to obtain through experimental means alone.

While specific quantum chemical studies detailing the reaction energetics for this compound are not extensively published in readily available literature, the principles are well-established from studies of similar HCFCs. For example, metabolism studies of the isomer 1-fluoro-1,1,2-trichloroethane (HCFC-131a) have identified metabolites such as 2,2-dichloro-2-fluoroethyl glucuronide and dichlorofluoroacetic acid, indicating the likely pathways of oxidative degradation that would be initiated by OH radical attack. nih.gov

Table 1: Calculated Atmospheric Lifetimes and Key Reaction Parameters for Selected HCFCs

| Compound | Atmospheric Lifetime (years) | Reaction with OH |

| HCFC-131 (CHCl₂CHClF) | 0.76 | Primary degradation pathway |

| HCFC-131a (CH₂ClCCl₂F) | 2.57 | Primary degradation pathway |

| HCFC-131b (CH₂FCCl₃) | 2.33 | Primary degradation pathway |

| HCFC-132b (C₂H₂F₂Cl₂) | 0.008–0.05 | Primary degradation pathway |

| HCFC-133a (C₂H₂F₃Cl) | 0.02–0.06 | Primary degradation pathway |

This table presents a selection of HCFCs and their atmospheric lifetimes, highlighting the central role of the reaction with OH radicals in their atmospheric persistence. Data sourced from NOAA Chemical Sciences Laboratory and US EPA. epa.govnoaa.gov

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations offer a particle-level view of the interactions between this compound and its surrounding environment, particularly in aqueous systems and at interfaces. These simulations model the movement of individual atoms and molecules over time, providing insights into solvation, transport, and interfacial behavior.

A crucial aspect of the environmental fate of a substance like this compound is its behavior at the air-water interface. MD simulations can calculate the free energy profile associated with the transfer of a molecule from the gas phase to the aqueous phase. nih.gov Studies on similar small halogenated organic compounds have shown that they can accumulate at the air-water interface, which has significant implications for their atmospheric chemistry and potential for deposition into water bodies. nih.gov

While specific MD simulation studies on this compound are not widely documented, the methodologies applied to other halogenated methanes and ethanes are directly relevant. These simulations typically employ force fields that have been parameterized to accurately reproduce the physicochemical properties of the compounds. By simulating the compound in a box of water molecules, researchers can study its solvation structure, diffusion coefficient, and the potential for it to cross the liquid-liquid or air-water interface. nih.govmdpi.com This information is vital for understanding its partitioning in the environment.

Atmospheric Transport and Chemical-Transport Modeling (CTMs)

Chemical-Transport Models (CTMs) are large-scale computer models that simulate the movement and chemical transformation of trace gases in the atmosphere. nih.gov These models are essential for predicting the global distribution and concentration of compounds like this compound and for assessing their impact on a global scale.

CTMs utilize meteorological data, such as wind fields and temperature, from general circulation models (GCMs) to simulate the transport of chemical species. copernicus.org They also incorporate modules that describe chemical reactions, emissions, and deposition processes. For HCFCs, the primary chemical loss process included in CTMs is the reaction with OH radicals, with reaction rates often derived from quantum chemical calculations and experimental data.

Several global 3-D CTMs, such as MOZART-3 and the Global Change and Air Pollution (GCAP) model, have been used to model the atmospheric distribution and impacts of HCFCs. copernicus.orgnih.gov These models can simulate the transport of these substances from their emission sources, their chemical degradation in the troposphere, and their eventual removal. By comparing model outputs with atmospheric measurements from global monitoring networks, scientists can refine emission inventories and improve the models' predictive capabilities.

Recent advancements have also led to the development of intermediate complexity models like the Model of Averaged in Longitude Transport in the Atmosphere (MALTA), which can efficiently simulate the transport of long-lived trace gases and help in quantifying their emissions. researchgate.neteos.org These models are crucial for understanding the atmospheric burden of HCFCs and for verifying compliance with international agreements like the Montreal Protocol.

Theoretical Predictions of Reactivity and Environmental Stability

Theoretical predictions of the reactivity and environmental stability of this compound are primarily based on its calculated atmospheric lifetime and its potential to contribute to ozone depletion and global warming. These key environmental impact metrics, the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP), are derived from computational modeling.

The ODP of a substance is a relative measure of its effectiveness in degrading the ozone layer compared to a reference compound, typically CFC-11. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. Both ODP and GWP are influenced by the atmospheric lifetime of the compound, which in turn is determined by its reactivity, primarily with the OH radical. copernicus.org

For this compound (HCFC-131), the ODP is relatively low, reflecting its shorter atmospheric lifetime compared to CFCs. epa.gov Its GWP is also lower than that of the CFCs it was designed to replace. Computational models are used to calculate these values by integrating the compound's atmospheric degradation rate and its radiative efficiency, which is its ability to absorb infrared radiation. Structure-activity relationships (SARs) are also employed to estimate these properties for a wide range of HCFCs. copernicus.org

Table 2: Environmental Impact Potentials of this compound and Related Compounds

| Compound | CAS Number | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

| This compound (HCFC-131) | 359-28-4 | 0.76 | 0.007–0.05 | - |

| 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | 76-13-1 | 85 | 0.8 | 6130 |

| Dichlorodifluoromethane (CFC-12) | 75-71-8 | 102 | 1.0 | 10900 |

| Chlorodifluoromethane (HCFC-22) | 75-45-6 | 12.0 | 0.055 | 1810 |

This table provides a comparison of the environmental impact potentials of this compound with some common CFCs and HCFCs. Data sourced from the US EPA and the NOAA Chemical Sciences Laboratory. epa.govnoaa.gov

Future Research Directions and Unresolved Questions

Refinement of Atmospheric Lifetime and Degradation Pathways

A significant gap in the current knowledge base is the precise atmospheric lifetime of 1,1,2-Trichloro-2-fluoroethane. While it is understood that the primary atmospheric sink for similar hydrogen-containing compounds is their reaction with photochemically-produced hydroxyl radicals (•OH), specific kinetic data for this compound is lacking. cdc.gov For instance, the related compound 1,1,2-trichloroethane (B165190) is known to be degraded in the atmosphere by reacting with these radicals, a process that involves H-atom abstraction. cdc.gov

Future research must focus on laboratory studies to determine the rate constant for the reaction between this compound and hydroxyl radicals under various atmospheric conditions. This data is essential for calculating a more accurate atmospheric lifetime. In contrast to fully halogenated chlorofluorocarbons (CFCs) like 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), which have very long atmospheric lifetimes (up to 90 years) and are primarily broken down by ultraviolet radiation in the stratosphere, the presence of hydrogen atoms in this compound makes it susceptible to tropospheric degradation. wikipedia.org Refining its lifetime is crucial for accurately modeling its contribution to ozone depletion and global warming.

Table 1: Atmospheric Lifetimes and Degradation Mechanisms of Related Ethane (B1197151) Derivatives

| Compound | Common Name | Atmospheric Lifetime | Primary Degradation Pathway |

|---|---|---|---|

| This compound | HCFC-131 | Undetermined | Presumed reaction with •OH radicals |

| 1,1,2-Trichloroethane | - | ~49 days (half-life) | Reaction with •OH radicals cdc.gov |

| 1,1,1-Trichloroethane | TCA | ~6 years | Reaction with •OH radicals cdc.gov |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC-113 | ~90 years | Stratospheric photolysis by UV radiation wikipedia.org |

Comprehensive Source Attribution and Quantification Studies

This compound is a synthetic compound resulting from anthropogenic activity. cdc.gov Compounds of this class, known as hydrochlorofluorocarbons (HCFCs), were developed as replacements for more potent ozone-depleting CFCs. nih.gov However, the specific industrial processes that produce and release this compound, either as a primary product or as a byproduct, are not well quantified. The uncertainty surrounding the sources of the related compound CFC-113a, whose atmospheric concentrations continue to rise, underscores the need for such studies. wikipedia.org

Future investigations should employ a combination of high-precision atmospheric measurements from various global locations and inverse modeling techniques. This approach can help identify emission "hotspots" and correlate them with specific industrial activities. Tracking its presence in industrial waste streams and conducting detailed analyses of chemical manufacturing processes where it might be an intermediate or impurity would provide crucial data for creating a global emission inventory.

Development of Novel Analytical Techniques for Enhanced Environmental Monitoring

The current standard for detecting and quantifying trace amounts of halogenated compounds like this compound in environmental samples is gas chromatography (GC). osha.gov This technique is often coupled with detectors such as a flame ionization detector (FID), electron capture detector (ECD), or mass spectrometer (MS) for high sensitivity and selectivity. osha.govgoogle.com Sample collection typically involves drawing air through solid sorbent tubes, followed by solvent desorption and laboratory analysis. wikisource.org

While effective, these methods can be time-consuming and require laboratory infrastructure. There is a pressing need for the development of novel analytical technologies that allow for real-time, in-situ monitoring of this compound. Future research should target:

Portable Mass Spectrometers: Miniaturized systems for rapid field deployment.

Optical Sensors: Technologies based on infrared absorption or other spectroscopic methods that can provide instantaneous concentration readings.

Enhanced Pre-concentration Techniques: Development of more efficient materials and methods for capturing ultra-trace amounts of the compound from large air volumes, thereby increasing detection sensitivity.

Table 2: Common Analytical Methods for Halogenated Ethanes

| Technique | Detector | Application | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Analysis of 1,1,2-Trichloroethane and 1,1,2-Trichloro-1,2,2-trifluoroethane in air | osha.govwikisource.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Identification and quantification of organic impurities, including this compound | nih.govgoogle.com |

| GC-MS (Selected Ion Monitoring) | Mass Spectrometer (SIM) | High-sensitivity detection of specific organic impurities | google.com |

Theoretical and Experimental Investigations of Byproduct Formation Control in Industrial Processes

This compound may be formed as an undesirable byproduct during the synthesis of other fluorochemicals. For example, in the production of 1,1-dichloro-2,2,2-trifluoroethane (R123), controlling the formation of isomeric byproducts is a significant challenge. google.com The manufacturing of these compounds often involves complex reactions, such as the fluorination of chlorinated hydrocarbons using hydrogen fluoride (B91410) (HF) with a catalyst. google.com

A concerted effort combining theoretical and experimental approaches is necessary to minimize the formation of this compound as an impurity.

Theoretical Modeling: Computational chemistry and reaction modeling can be used to simulate reaction pathways and identify the thermodynamic and kinetic conditions that favor the formation of this byproduct. This can provide insights into how to steer the reaction towards the desired product.

Experimental Studies: Laboratory-scale and pilot-plant experiments are needed to test the predictions from theoretical models. These studies should systematically investigate the influence of various parameters—such as temperature, pressure, catalyst type (e.g., antimony pentachloride), and reactant molar ratios—on the product distribution. google.com The goal is to develop optimized industrial processes that maximize the yield of the target chemical while minimizing or eliminating the generation of this compound.

Table 3: Example of Industrial Process Parameters for Controlled Fluorination

| Parameter | Condition/Variable | Purpose in Byproduct Control | Reference |

|---|---|---|---|

| Starting Material | 1,1,2,2-tetrachloro-1-fluoroethane (R121) | Precursor for fluorination reaction | google.com |

| Reactant | Hydrogen Fluoride (HF) | Fluorinating agent | google.com |

| Catalyst | Antimony pentachloride | To facilitate the reaction and control selectivity | google.com |

| Temperature | 50 to 150°C | Optimizing reaction rate and minimizing unwanted side reactions | google.com |

| Reactant Ratio | 2 to 6 mols of HF per mol of R121 | Driving the reaction toward the desired product (R123) | google.com |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,1,2-Trichloro-2-fluoroethane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via gas-phase fluorination of chlorinated precursors. For example, trichloroethylene can be fluorinated with hydrogen fluoride (HF) in a multi-step process using sequential reactors to control intermediates like 1,1,1-trifluoro-2-chloroethane . Key parameters include:

-

Temperature : Optimal fluorination occurs between 200–300°C.

-

Catalysts : Chromium- or aluminum-based catalysts improve reaction efficiency.

-

HF stoichiometry : Excess HF ensures complete substitution of chlorine atoms.

-

Byproduct management : Unreacted HF and intermediates are recycled to minimize waste .

Reaction Parameter Typical Range Impact on Yield Temperature 200–300°C Higher temps favor fluorination but risk decomposition HF:Molar Ratio 3:1–5:1 Excess HF reduces chlorine retention Catalyst Type Cr₂O₃/Al₂O₃ Enhances selectivity for desired product

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical.

- ¹⁹F NMR : Identifies fluorine environments; δ ~ -70 to -90 ppm for CF₂ groups .

- ¹H NMR : Protons adjacent to chlorine/fluorine show splitting patterns (e.g., δ 4.5–5.5 ppm for CHCl₂F) .

- IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹, while C-Cl bonds absorb at 550–800 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize gas-phase fluorination processes to minimize byproduct formation in the synthesis of this compound?

- Methodological Answer : Byproduct formation (e.g., 1,1,1,2-tetrafluoroethane) arises from over-fluorination. Strategies include:

- Reactor Design : Use multi-stage reactors to separate fluorination steps and control intermediate conversion .

- Real-Time Monitoring : Implement GC-MS or inline IR to track intermediates and adjust HF feed rates dynamically.

- Catalyst Modifications : Doping catalysts with iron or bismuth reduces side reactions by stabilizing reactive intermediates .

- Case Study : A two-reactor system achieved 85% yield of this compound by recycling unreacted HF and limiting residence time in the second reactor .

Q. What strategies are recommended for reconciling contradictory data in the toxicological profiles of this compound across different experimental models?

- Methodological Answer : Discrepancies often stem from variations in exposure routes (inhalation vs. oral) or species-specific metabolism.

-

Systematic Review : Follow frameworks like the EPA’s literature search protocol (e.g., screening 110+ studies for health effects, prioritizing peer-reviewed in vivo data) .

-

Uncertainty Factors : Address interspecies differences using physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans .

-

Data Harmonization : Use meta-analysis to resolve conflicts (e.g., hepatic toxicity NOAEL ranges from 50–200 mg/kg in rats due to varying exposure durations) .

Toxicity Endpoint Rat Data (NOAEL) Mouse Data (LOAEL) Key Uncertainty Hepatotoxicity 50 mg/kg/day 25 mg/kg/day Metabolic rate differences Neurotoxicity Not observed 100 mg/kg/day Blood-brain barrier permeability

Q. How can environmental fate models account for the persistence of this compound in aquatic systems?

- Methodological Answer : The compound’s low water solubility (0.15 g/L at 25°C) and high log Kow (2.8) suggest bioaccumulation potential. Use the following approaches:

- Hydrolysis Studies : Measure degradation rates at varying pH levels; half-life >100 days in neutral water .

- QSPR Modeling : Predict soil adsorption coefficients (Koc) using quantitative structure-property relationships .

- Field Validation : Compare model outputs with detections in urban runoff (e.g., 0.5–2.0 ppb in highway stormwater) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.